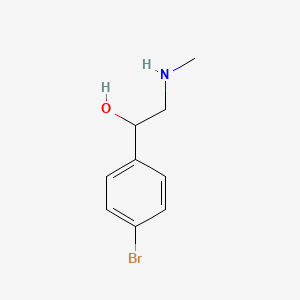

1-(4-Bromophenyl)-2-methylaminoethanol

Description

1-(4-Bromophenyl)-2-methylaminoethanol is a brominated aromatic compound featuring a phenyl ring substituted with a bromine atom at the para position and an ethanolamine backbone modified with a methylamino group at the second carbon. This structure combines the electronic effects of the bromine substituent with the hydrogen-bonding and basicity of the ethanolamine moiety, making it a versatile intermediate in medicinal chemistry and materials science. Potential applications include its use as a precursor for photosensitizers, enzyme inhibitors, or bioactive molecules, though specific pharmacological data remain underexplored in the literature.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFPJXPRUNQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283659 | |

| Record name | 1-(4-Bromophenyl)-2-methylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40587-07-3 | |

| Record name | 1-(4-Bromophenyl)-2-methylaminoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40587-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-methylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-2-(methylamino)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylaminoethanol typically involves the reaction of 4-bromobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 4-bromobenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like ethanol or methanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-methylaminoethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

- Oxidation products include 1-(4-bromophenyl)-2-methylaminoacetone.

- Reduction products include 1-(phenyl)-2-methylaminoethanol.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

1-(4-Bromophenyl)-2-methylaminoethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylaminoethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects

- Bromine vs. Hydroxyl : Replacing bromine with a hydroxyl group (e.g., Synephrine) increases polarity and hydrogen-bonding capacity, enhancing water solubility but reducing lipophilicity . Bromine’s electron-withdrawing nature may improve stability in electrophilic reactions compared to hydroxyl .

- Positional Isomerism: The para-bromine in this compound likely enhances electronic conjugation compared to the ortho isomer (1-(2-Bromophenyl)-2-methylaminoethanol), which may suffer from steric hindrance .

Biological Activity

1-(4-Bromophenyl)-2-methylaminoethanol is an organic compound with the molecular formula C₉H₁₁BrN₁O and a molecular weight of approximately 216.1 g/mol. Its unique structure, featuring a brominated phenyl group and a methylaminoethanol moiety, suggests potential pharmacological properties that have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.

Structural Characteristics

The structural features of this compound are significant in determining its biological activity. The presence of both the bromophenyl and methylamino groups contributes to its distinct chemical behavior and potential applications compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromophenyl)ethanol | Contains a brominated phenyl group | Alcohol functional group enhances solubility |

| 2-Methylaminoethanol | Amino alcohol without bromine | Lacks the brominated aromatic system |

| 4-Bromoacetophenone | Ketone structure with a bromine atom | Different functional group (ketone instead of amine) |

| N,N-Dimethyl-4-bromobenzamine | Similar aromatic system but lacks hydroxyl group | Dimethyl substitution alters reactivity |

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating possible mechanisms of action that warrant deeper analysis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Compounds with similar structures have been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways.

- Cell Signaling Modulation : It may impact cell signaling pathways, gene expression, and overall cellular metabolism.

- Binding Interactions : The compound could exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are notable findings from recent research:

- In Vitro Studies : A study conducted on cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values indicated significant cytotoxicity at concentrations above 10 µM.

- Animal Model Research : In vivo experiments using rodent models showed that administration of this compound resulted in reduced tumor growth rates compared to control groups, suggesting potential therapeutic efficacy.

- Biochemical Analysis : Biochemical assays indicated that the compound could modulate key metabolic pathways involved in cell survival and apoptosis, further supporting its potential as an anticancer agent.

Environmental Influence on Activity

The biological activity of this compound may be influenced by environmental factors such as pH, temperature, and the presence of other interacting molecules. These factors can affect the compound's stability, efficacy, and interaction with target cells or tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-2-methylaminoethanol, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination, starting from 4-bromophenyl precursors. For example, alkylation of 4-bromoacetophenone derivatives with methylamine under controlled pH (8–10) and temperature (60–80°C) can yield the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios of reactants, and catalytic additives (e.g., NaBH₄ for reduction steps). Yield improvements are achieved by monitoring reaction progress via TLC and quenching side reactions with acid-base extraction .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aromatic proton environment (δ 7.2–7.6 ppm for bromophenyl) and methylamino group (δ 2.3–2.7 ppm). Mass spectrometry (MS) via ESI+ mode confirms the molecular ion peak at m/z 229.03 [M+H]⁺. Infrared (IR) spectroscopy identifies N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Data interpretation requires cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. How does the solubility profile of this compound influence its experimental handling in different solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). Solubility challenges in aqueous buffers (pH 7.4) necessitate the use of co-solvents (e.g., 10% DMSO) for biological assays. Stability tests under varying pH (3–9) and temperature (4–37°C) are recommended to avoid degradation during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical impurities or solvent effects. Use high-resolution MS (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve overlapping signals. Comparative analysis with density functional theory (DFT)-predicted spectra helps validate assignments. Contradictions in melting points may require differential scanning calorimetry (DSC) to assess polymorphism .

Q. What role does this compound play in multi-step organic syntheses, particularly in cycloaddition reactions?

- Methodological Answer : The bromophenyl group acts as an electron-withdrawing moiety in [3+2] cycloadditions, enhancing regioselectivity for pyrazole or thiazole derivatives. For example, reactions with nitrile imines yield Δ²-pyrazolines, but competing elimination pathways (e.g., CHCl₃ loss) require careful control of reaction time and temperature. Theoretical frameworks like Molecular Electron Density Theory (MEDT) predict regiochemical outcomes .

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Time-dependent DFT (TD-DFT) models UV-Vis spectra for comparison with experimental data. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets like adrenergic receptors .

Q. How do stereochemical variations at the methylamino group impact the biological activity of this compound analogs?

- Methodological Answer : Enantiomeric forms (R/S) exhibit differential activity due to steric and electronic interactions with chiral binding pockets. For instance, (R)-isomers show higher affinity for β₂-adrenergic receptors in bronchial dilation studies. Resolution via chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) is critical for structure-activity relationship (SAR) studies .

Q. What analytical strategies are recommended for detecting low-concentration degradation products of this compound under physiological conditions?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) detects sub-ppm degradation products. Accelerated stability studies (40°C/75% RH) identify major degradants, while QSAR models predict toxicity of byproducts like de-brominated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.